ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate is a complex organic compound with a unique structure that includes a trichloroethyl group and a tetrahydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate typically involves multiple steps. One common approach is the condensation of a suitable indole derivative with an ethyl acetate derivative under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets. The trichloroethyl group may interact with enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Uniqueness
Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C17H22Cl3NO3 |
---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
ethyl 2-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]acetate |
InChI |
InChI=1S/C17H22Cl3NO3/c1-5-24-14(23)9-21-10(2)11(6-17(18,19)20)15-12(21)7-16(3,4)8-13(15)22/h5-9H2,1-4H3 |
InChI Key |
SHDMMJRMKPSDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=C1CC(CC2=O)(C)C)CC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.